molecular formula C12H16O B047007 4-Phenylcyclohexanol CAS No. 5769-13-1

4-Phenylcyclohexanol

Cat. No.: B047007
CAS No.: 5769-13-1
M. Wt: 176.25 g/mol
InChI Key: YVVUSIMLVPJXMY-UHFFFAOYSA-N
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Description

4-Phenylcyclohexanol is an organic compound with the molecular formula C12H16O. It is a cyclohexanol derivative where a phenyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcyclohexanol can be synthesized through several methods. One common method involves the reduction of 4-phenylcyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents under controlled temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-phenylcyclohexanone. This process involves the use of catalysts such as palladium on carbon or Raney nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Phenylcyclohexanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, influencing cellular metabolic processes. The phenyl group attached to the cyclohexanol ring can also interact with aromatic receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balanced hydrophobic and hydrophilic properties, making it versatile in both aqueous and organic environments. Its structural features allow it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry .

Properties

IUPAC Name

4-phenylcyclohexan-1-ol
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InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
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InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90969470, DTXSID201311111
Record name 4-Phenylcyclohexan-1-ol
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Record name trans-4-Phenylcyclohexanol
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Molecular Weight

176.25 g/mol
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CAS No.

5437-46-7, 5769-13-1, 7335-12-8
Record name 4-Phenylcyclohexanol
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Record name 4-Phenylcyclohexan-1-ol
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Synthesis routes and methods I

Procedure details

To a solution of 31.4 g (0.18 mol) of 4-phenylcyclohexanone in 500 ml of absolute methanol, which is cooled to -10° C., are added 6.8 g (0.18 mol) of sodium borohydride in batches with stirring. The reaction mixture is allowed to react for 0.5 hours at -10° C. and for 3 hours at ambient temperature and then evaporated down in vacuo. The residue remaining is mixed with water and acidified with 2N hydrochloric acid. The suspension formed is stirred for 1 hour and the crystalline product is suction filtered, dried and recrystallised from diisopropylether. 21 g (66% of theory) of 4-phenylcyclohexanol are obtained, melting point: 112°-114° C.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Phenylhexanone (1.74 g; 10 mmoL) is mixed with 1M lithium aluminum hydride (LiAlH4) solution in tetrahydrofuran (THF) (10 mL; 10 mmoL). The reaction mixture is stirred and refluxed for 6 hrs. After the starting ketone is consumed as determined by thin-layer chromatography (TLC) and gas phase chromatography (GC), the reaction mixture is carefully quenched with water (40 mL) whereupon a precipitate forms. Then, hydrochloric acid (10 mL) is added to dissolve the precipitate, and the solution is twice extracted with diethyl ether (20 mL twice). The combined ether portions are dried with Na2SO4, and the solvent is evaporated to yield 4-phenylcyclohexanol (1.71 g; 74%). The purity and identity of the compound are established by TLC and GC using an authentic sample of the material obtained from Lancaster Company.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylcyclohexanol
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4-Phenylcyclohexanol
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4-Phenylcyclohexanol
Reactant of Route 4
4-Phenylcyclohexanol
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4-Phenylcyclohexanol
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Customer
Q & A

A: 4-Phenylcyclohexanol exists as cis and trans isomers. The stereochemistry significantly influences the molecule's reactivity, particularly in elimination and enzymatic reactions. For instance, in the electron ionization-induced elimination of water, trans-4-phenylcyclohexanol undergoes highly stereospecific syn-1,4-elimination involving the benzylic hydrogen. In contrast, the cis isomer predominantly undergoes ring opening prior to elimination, resulting in a mixture of product ions. [] Furthermore, the stereoselectivity of cytochrome P450cam-catalyzed hydroxylation can be engineered by site-directed mutagenesis. The Y96F–V247L double mutant, for instance, favors the formation of trans-4-phenylcyclohexanol. []

A: Wild-type cytochrome P450cam hydroxylates phenylcyclohexane primarily at the 3- and 4-positions of the cyclohexane ring, producing a mixture of cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol. [] This regioselectivity can be significantly altered through site-directed mutagenesis of the enzyme. [] For example, the Y96F–V247A double mutant exhibits a high preference for hydroxylation at the 3-position, leading to a significant increase in cis-3-phenylcyclohexanol formation. []

A: CYP101B1 from Novosphingobium aromaticivorans DSM12444 demonstrates high activity in oxidizing phenylcyclohexane to trans-4-phenylcyclohexanol, achieving a product formation rate of 141 min−1. [] This activity is five times greater than its oxidation rate for p-cymene, highlighting its preference for phenylcyclohexane as a substrate. [] Further research is necessary to directly compare the catalytic efficiency of CYP101B1 with other enzymes that oxidize phenylcyclohexane.

ANone: The molecular formula of this compound is C12H16O, and its molecular weight is 176.26 g/mol.

ANone: While the provided research abstracts don't contain specific spectroscopic data for this compound, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for the structural characterization of organic compounds. These techniques can provide information about the compound's connectivity, stereochemistry, and fragmentation patterns.

A: Trans-4-phenylcyclohexanol can be synthesized via catalytic hydrogenation of 4-phenylphenol using Raney nickel as a catalyst under mild conditions (0.5–1.0 MPa, 50 °C). [] This method provides a relatively simple and efficient route to the desired isomer with a selectivity of 39.89% and a yield of 33.15%. [] Alternatively, biocatalytic oxidation of phenylcyclohexane using engineered cytochrome P450cam variants like the Y96F–V247L double mutant offers a more environmentally friendly approach with high selectivity towards trans-4-phenylcyclohexanol formation. []

ANone: Yes, this compound can serve as a valuable building block for synthesizing more complex molecules. For instance, it can undergo various transformations at the hydroxyl group, such as esterification, etherification, and oxidation. The presence of both aromatic and cyclohexane rings further expands its synthetic utility, allowing for further functionalization through electrophilic aromatic substitution or manipulation of the cyclohexane ring.

A: Gas-liquid chromatography (GLC) is a suitable technique for analyzing this compound. [] This method can separate and quantify the compound, even in the presence of other closely related molecules. By coupling GLC with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), accurate quantification and structural confirmation can be achieved.

A: While this compound itself might not be a drug candidate, its structural features are found in various biologically active compounds. A derivative, 1-acetyl-4-phenylcyclohexanol, has shown progestin-like activity, particularly in increasing carbonic anhydrase activity and stimulating the proliferative activity of the rabbit uterus mucosa. [] This highlights the potential of this compound as a scaffold for developing novel therapeutics, especially in areas like hormone therapy.

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